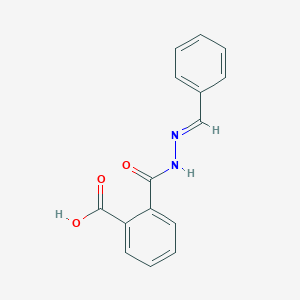
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide), also known as benzilic acid hydrazone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzilic acid, which is a white crystalline solid that is used as a precursor in the synthesis of various organic compounds. Benzilic acid hydrazone is a yellow solid that is soluble in organic solvents and has been studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes have been studied for their potential applications in catalysis and materials science.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Benzilic acid hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also soluble in organic solvents, making it easy to handle and manipulate. However, its limited solubility in water may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone. One potential application is in the synthesis of metal complexes for catalysis and materials science. Another potential application is in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone involves the reaction of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid with phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted into the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
Benzilic acid hydrazone has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science. It has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
160282-34-8 |
|---|---|
Produktname |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
2-[[(E)-benzylideneamino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-8-4-5-9-13(12)15(19)20)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
InChI-Schlüssel |
JLCSXGCJCSITQE-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
Synonyme |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
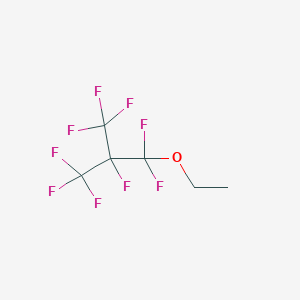
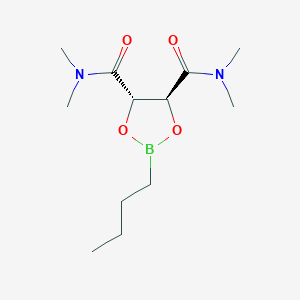

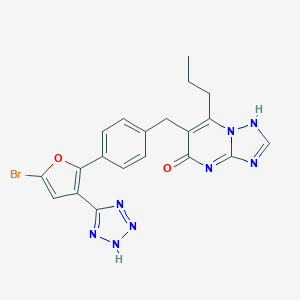

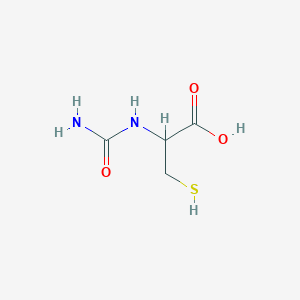

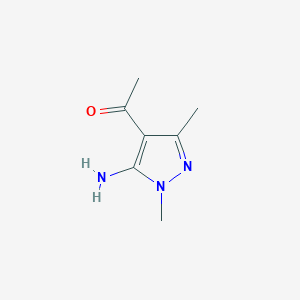
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
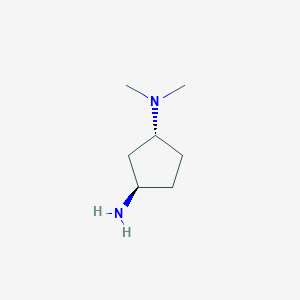
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
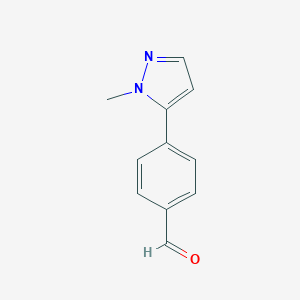
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)